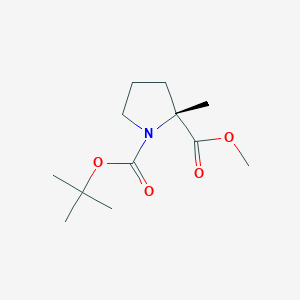

(R)-N-Boc-2-methylproline methyl ester

CAS No.:

Cat. No.: VC13747674

Molecular Formula: C12H21NO4

Molecular Weight: 243.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H21NO4 |

|---|---|

| Molecular Weight | 243.30 g/mol |

| IUPAC Name | 1-O-tert-butyl 2-O-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate |

| Standard InChI | InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-8-6-7-12(13,4)9(14)16-5/h6-8H2,1-5H3/t12-/m1/s1 |

| Standard InChI Key | KXFNLDIOHLDSJA-GFCCVEGCSA-N |

| Isomeric SMILES | C[C@@]1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |

| SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |

| Canonical SMILES | CC1(CCCN1C(=O)OC(C)(C)C)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Stereochemistry

The molecular formula of (R)-N-Boc-2-methylproline methyl ester is C₁₂H₂₁NO₄, with a molar mass of 243.30 g/mol . The compound’s IUPAC name is 1-tert-butyl 2-methyl (2R)-2-methylpyrrolidine-1,2-dicarboxylate, reflecting its R-configuration at the α-carbon . The Boc group protects the pyrrolidine nitrogen, while the methyl ester and α-methyl substituent enhance steric and electronic properties critical for its reactivity in peptide synthesis .

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1358783-73-9 | |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.30 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Optical Purity | Up to 100% ee |

Synthesis and Optical Resolution

Patent-Based Synthesis Method

A key synthetic route, described in EP2735560A1, involves resolving racemic N-Boc-2-methylproline using chiral amines . For example:

-

Salt Formation: Racemic N-Boc-2-methylproline is treated with (S)-1-phenethylamine in acetone, yielding a diastereomeric salt.

-

Recrystallization: The salt is purified via cooling and filtration, achieving 98.7% enantiomeric excess (ee).

-

Acid Dissociation: The salt is treated with hydrochloric acid to isolate (R)-N-Boc-2-methylproline, which is esterified with methanol to form the methyl ester .

This method achieves 100% ee after recrystallization, outperforming earlier approaches requiring multiple purification steps .

Table 2: Key Synthesis Parameters from EP2735560A1

| Parameter | Value | Outcome |

|---|---|---|

| Resolving Agent | (S)-1-Phenethylamine | 98.7% ee |

| Solvent System | Acetone/Diethyl Ether | High yield |

| Final Optical Purity | 100% ee |

Alternative Synthetic Routes

Prior methods include:

-

Prior Art 1: Alkaline hydrolysis of N-benzyloxycarbonyl-2-methylproline methyl ester, yielding low enantiomeric purity .

-

Prior Art 2: Cyclization of N-(3-chloropropyl)-N-Boc-L-alanine benzyl ester, followed by hydrogenolysis .

The patent method’s efficiency and scalability make it the preferred industrial approach.

Structural Confirmation and Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR data from the patent confirm the structure :

-

δ 1.37 ppm (s, 9H): tert-Butyl group of Boc.

-

δ 1.40 ppm (s, 3H): α-Methyl group.

-

δ 3.43–3.54 ppm (m, 2H): Pyrrolidine ring protons.

-

δ 4.21 ppm (q, 1H): Methine proton adjacent to the ester group.

Table 3: Representative ¹H-NMR Shifts (CDCl₃)

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.37 | Boc tert-butyl | Singlet |

| 1.40 | α-Methyl group | Singlet |

| 3.43–3.54 | Pyrrolidine CH₂ | Multiplet |

| 4.21 | Chiral center proton | Quartet |

Applications in Pharmaceutical Chemistry

Role as a Chiral Building Block

(R)-N-Boc-2-methylproline methyl ester is critical for synthesizing enantiopure drugs, particularly protease inhibitors and peptidomimetics . Its rigid pyrrolidine ring induces conformational constraints, enhancing binding affinity to biological targets .

Case Study: Antiviral Agents

The compound’s methyl ester group facilitates late-stage hydrolysis to carboxylic acids, a common step in prodrug activation. For example, it is used in intermediates for hepatitis C virus (HCV) NS3/4A protease inhibitors .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume